2,4-Dibromo-6-formylphenyl 4-chlorobenzenesulfonate
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Overview
Description
This compound is known for its versatility and is used in various fields such as synthesis, catalysis, and material science.
Preparation Methods
The synthesis of 2,4-Dibromo-6-formylphenyl 4-chlorobenzenesulfonate typically involves multiple steps, starting with the bromination of phenyl compounds followed by formylation and sulfonation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.
Chemical Reactions Analysis
2,4-Dibromo-6-formylphenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dibromo-6-formylphenyl 4-chlorobenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-formylphenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form bonds with other molecules, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, further influencing the compound’s activity. These interactions can affect cellular processes and pathways, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
2,4-Dibromo-6-formylphenyl 4-chlorobenzenesulfonate can be compared with other similar compounds such as:
- 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate
- 2,4-Dibromo-6-formylphenyl 4-nitrobenzenesulfonate
- 2,4-Dibromo-6-formylphenyl 4-hydroxybenzenesulfonate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of bromine, formyl, and sulfonate groups in this compound makes it particularly versatile and valuable in various research fields.
Properties
IUPAC Name |
(2,4-dibromo-6-formylphenyl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2ClO4S/c14-9-5-8(7-17)13(12(15)6-9)20-21(18,19)11-3-1-10(16)2-4-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJETZTXQZVIFMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2Br)Br)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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